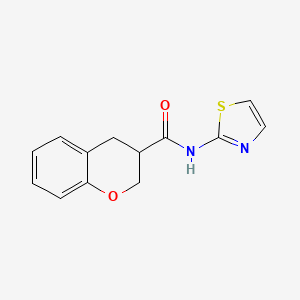![molecular formula C13H12ClN3O3 B4549596 3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4549596.png)
3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0567189 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Dye Synthesis
The compound has been utilized as a component in the synthesis of heterocyclic dyes. Research demonstrates that its derivatives can serve as coupling components in producing carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes exhibit varying absorption maxima influenced by the substituent effects on aromatic rings and the type of heterocyclic rings used. Such compounds can undergo different tautomeric transformations, highlighted in acid-base titration experiments (Tao et al., 2019).
Synthetic Sequences and Supramolecular Assembly
It is also a precursor in synthetic sequences leading to reduced bipyrazoles, which can further undergo N-formylation or N-acetylation. These compounds, characterized by significant charge delocalization and supramolecular assembly via hydrogen bonding, are explored for their potential in various chemical syntheses (Cuartas et al., 2017).
Optical Nonlinearity and Limiting Applications
Further investigations have identified novel N-substituted derivatives with potential applications in optical limiting, driven by their significant nonlinear optical properties. These properties were evaluated using the open-aperture z-scan technique, identifying specific compounds with maximum nonlinearity suitable for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Activity
The compound's derivatives have been synthesized and tested for antimicrobial activity. Through structural modifications and reaction with various agents, these derivatives have shown potential against several microorganisms, indicating their relevance in developing new antimicrobial agents (El-Mariah et al., 2006).
Corrosion Inhibition
In the context of materials science, derivatives of the compound have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies involve gravimetric, electrochemical, and theoretical approaches to understand the inhibitors' efficiency and mechanism of action on metal surfaces (Yadav et al., 2016).
Propriétés
IUPAC Name |
3-[(5-chloro-2-methylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-7-3-4-8(14)5-10(7)15-12(18)11-9(13(19)20)6-17(2)16-11/h3-6H,1-2H3,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDRYMWCCQYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4549516.png)
![3-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4549523.png)
![(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B4549530.png)
![(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B4549538.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-nitrobenzamide](/img/structure/B4549548.png)
![5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B4549558.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B4549564.png)
![2-HYDROXY-5-({[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B4549571.png)
![5-METHYL-N-(2-PYRIDYL)-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4549580.png)
![3-amino-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4549581.png)

![N-[(1E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,4,4-TRICHLORO-2-NITROBUTA-1,3-DIEN-1-YL]-2-METHYLANILINE](/img/structure/B4549602.png)

![METHYL 5-{[2,6-DIMETHOXY-4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE](/img/structure/B4549620.png)
